5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
This compound is a derivative of thiophene . It has been found in the novel antithrombotic agent 5-Chloro-N-({(5S)-2-Oxo-3-[4-(3-Oxomorpholin-4-Yl)Phenyl]-1,3-Oxazolidin-5-Yl}Methyl)Thiophene-2-Carboxamide (Bay 59-7939), an oral, direct Factor Xa inhibitor .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps including esterification, hydrazination, salt formation, cyclization, and conversion into sulfonyl chloride . The final step involves a nucleophilic attack of the amines . The solvents for the reaction were selected in which both organic base as well as the compound is soluble .Scientific Research Applications
Synthesis and Anticancer Activity
Researchers have synthesized various thiophene and thiazole-thiophene hybrids, including compounds structurally related to the mentioned chemical, to explore their anticancer activities. These compounds exhibit good inhibitory activity against several cancer cell lines, highlighting their potential as anticancer agents. The structural features, including the thiazolidinone ring or thiosemicarbazide moiety, significantly contribute to their cytotoxicity. This finding suggests the possibility of developing new cancer therapies based on such compounds (Atta & Abdel‐Latif, 2021).
Antimicrobial Properties
Another study focused on synthesizing and evaluating the antimicrobial activities of compounds related to the chemical of interest. These efforts have led to the development of molecules with potent antibacterial and antifungal properties. The synthesis involves various catalytic approaches, leading to compounds that show promise against pathogens like Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011).
Material Science Applications
In material science, the synthesis of metal-organic frameworks (MOFs) utilizing thiophene-functionalized dicarboxylates demonstrates innovative applications. These MOFs exhibit unique properties, such as luminescence sensing, offering potential utility in detecting environmental contaminants. Notably, they can selectively sense and recycle hazardous materials like Hg(II), Cu(II), Cr(VI), and salicylaldehyde, distinguishing them from other coexisting molecules. This application points toward the development of efficient sensors for environmental monitoring and safety (Zhao et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide are Cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . CDKs are promising therapeutic targets for cancer therapy .
Mode of Action
The compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and potentially cell death
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDKs, it disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest and apoptosis . The downstream effects of this disruption can include reduced tumor growth in cancerous cells .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve disruption of the cell cycle. By inhibiting CDKs, the compound can induce cell cycle arrest, which can lead to apoptosis in cancerous cells . This can result in reduced tumor growth and potentially contribute to the treatment of cancer .
Properties
IUPAC Name |
5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2OS2/c15-7-1-2-8(9(16)5-7)10-6-21-14(18-10)19-13(20)11-3-4-12(17)22-11/h1-6H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSYOWRIMBUPLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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